ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core with various functional groups, including an acetyloxy group, a bromo substituent, and an ester group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Functional Groups: The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a base like pyridine.
Esterification: The ester group can be introduced through esterification of the carboxylic acid derivative using ethanol and a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can participate in nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or amines.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The acetyloxy and ester groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The bromo substituent can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Known for its antiviral activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits inhibitory activity against influenza A.
5-Hydroxy-2-aminomethyl-1-methyl-6-pyridin-3-yl-1H-indole-3-carboxylic acid ethyl ester: Demonstrates significant activity against various viruses.
Properties
Molecular Formula |
C18H22BrNO4 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-1-butyl-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H22BrNO4/c1-5-7-8-20-11(3)17(18(22)23-6-2)13-9-16(24-12(4)21)14(19)10-15(13)20/h9-10H,5-8H2,1-4H3 |
InChI Key |
GPRDEADSMOAZEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OC(=O)C)C(=O)OCC)C |
Origin of Product |
United States |
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